molecular formula C17H22N2O B14316735 1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol CAS No. 111121-60-9

1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol

Cat. No.: B14316735
CAS No.: 111121-60-9
M. Wt: 270.37 g/mol
InChI Key: TWTIISCBVZGIHA-UHFFFAOYSA-N
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Description

1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols It features a complex structure with an aniline group, an ethyl(phenyl)amino group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of aniline with ethyl(phenyl)amine to form an intermediate compound. This intermediate is then reacted with propylene oxide under controlled conditions to yield the final product. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aniline and ethyl(phenyl)amino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline or ethyl(phenyl)amino derivatives.

Scientific Research Applications

1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Anilino-3-(isopropylamino)propan-2-ol: Similar structure but with an isopropyl group instead of an ethyl(phenyl)amino group.

    3-Anilino-1-(isopropyl-amino)-propan-2-ol: Another similar compound with slight structural variations.

Uniqueness

1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

111121-60-9

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-anilino-3-(N-ethylanilino)propan-2-ol

InChI

InChI=1S/C17H22N2O/c1-2-19(16-11-7-4-8-12-16)14-17(20)13-18-15-9-5-3-6-10-15/h3-12,17-18,20H,2,13-14H2,1H3

InChI Key

TWTIISCBVZGIHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CNC1=CC=CC=C1)O)C2=CC=CC=C2

Origin of Product

United States

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